

A Comparative Guide: Tedizolid versus Linezolid for the Treatment of MRSA Infections

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Compound of Interest

Compound Name: *Tedizolid*

Cat. No.: *B1663884*

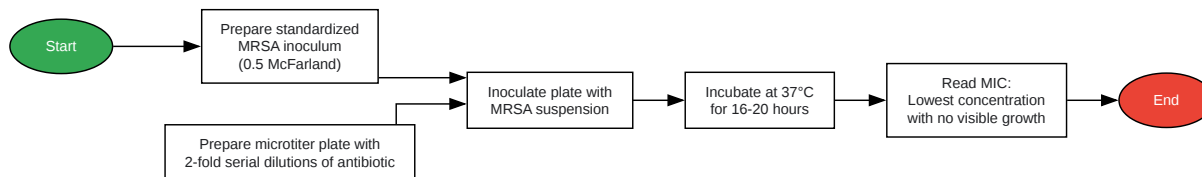
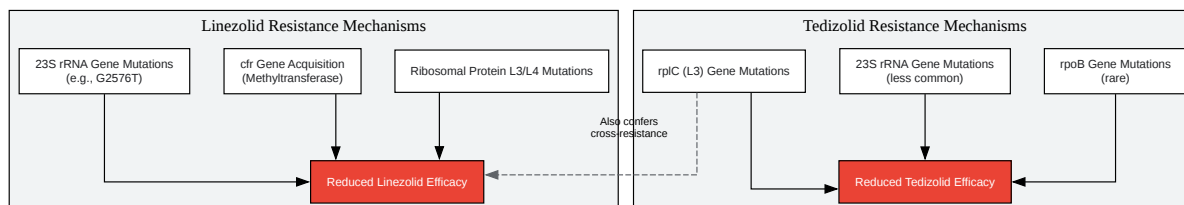
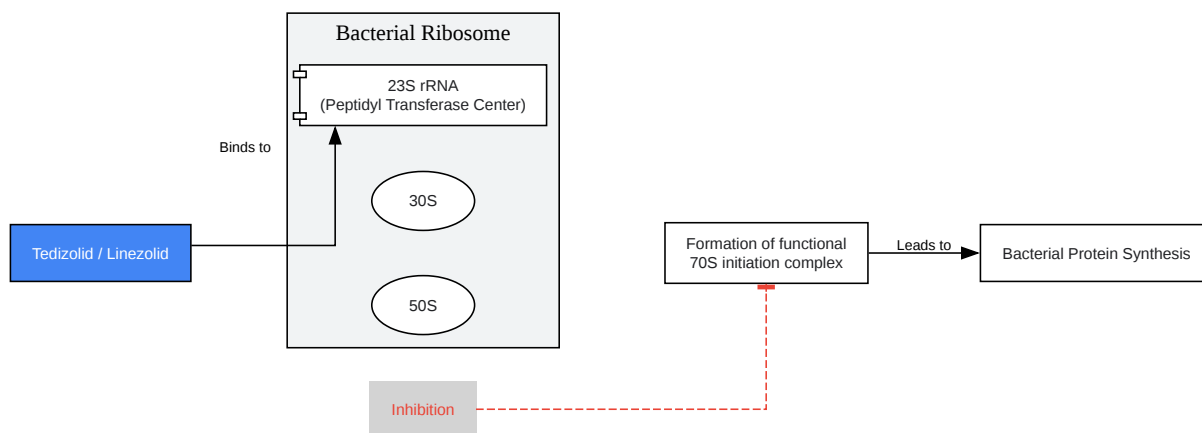
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This guide provides an objective comparison of the efficacy of **tedizolid** and linezolid, two oxazolidinone antibiotics, in the treatment of infections caused by Methicillin-Resistant *Staphylococcus aureus* (MRSA). The information presented is supported by experimental data from clinical trials and in vitro studies.

Mechanism of Action

Both **tedizolid** and linezolid are protein synthesis inhibitors. They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.^{[1][2][3][4]} This action halts the translation process at a very early stage. **Tedizolid** possesses a modified side chain at the C-5 position of the oxazolidinone nucleus, which allows for additional binding site interactions.^[1] This structural difference is thought to contribute to its enhanced potency and activity against some linezolid-resistant strains.^[1]



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References

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